molecular formula C7H11ClN2OSi B14399696 5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine CAS No. 88350-64-5

5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine

Cat. No.: B14399696
CAS No.: 88350-64-5
M. Wt: 202.71 g/mol
InChI Key: WCVAWWYFFVUQRZ-UHFFFAOYSA-N
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Description

5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine is a chemical compound with the molecular formula C10H19ClN2O2Si2 and a molecular weight of 290.894 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring structure.

Preparation Methods

The synthesis of 5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine typically involves the reaction of 5-chloropyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or recrystallization .

Chemical Reactions Analysis

5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a building block for antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects. The exact pathways and molecular targets vary based on the specific context of its use .

Comparison with Similar Compounds

Similar compounds to 5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

88350-64-5

Molecular Formula

C7H11ClN2OSi

Molecular Weight

202.71 g/mol

IUPAC Name

(5-chloropyrimidin-2-yl)oxy-trimethylsilane

InChI

InChI=1S/C7H11ClN2OSi/c1-12(2,3)11-7-9-4-6(8)5-10-7/h4-5H,1-3H3

InChI Key

WCVAWWYFFVUQRZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=NC=C(C=N1)Cl

Origin of Product

United States

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